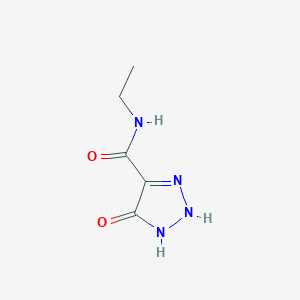
N-ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a base, followed by cyclization with sodium nitrite and acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the triazole ring can lead to a dihydrotriazole derivative.
Applications De Recherche Scientifique
N-ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential therapeutic applications. The triazole ring is known to interact with metal ions and other active sites within enzymes, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with similar structural features.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with different functional groups.
1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-triazole-4-carboxamide: A multi-target directed ligand with applications in Alzheimer’s disease research.
Uniqueness
N-ethyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C5H8N4O2 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
N-ethyl-5-oxo-1,2-dihydrotriazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-2-6-4(10)3-5(11)8-9-7-3/h2H2,1H3,(H,6,10)(H2,7,8,9,11) |
Clé InChI |
CCPVVFDSHYTRQM-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=NNNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


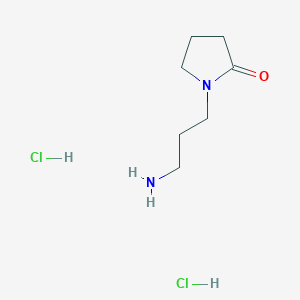
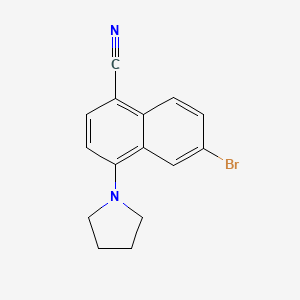
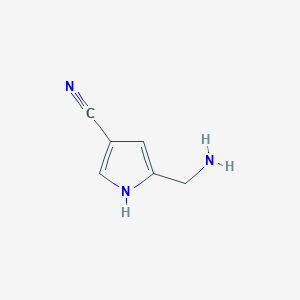


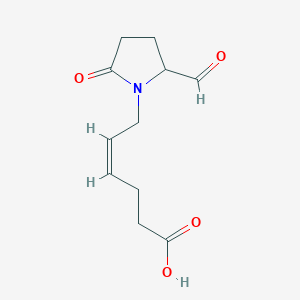
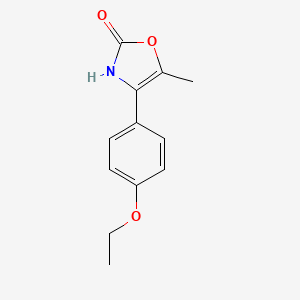
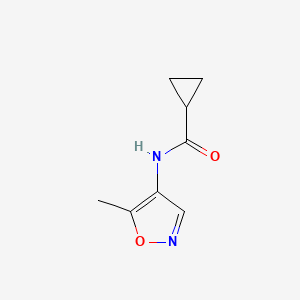
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
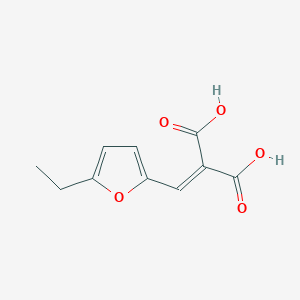

![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

